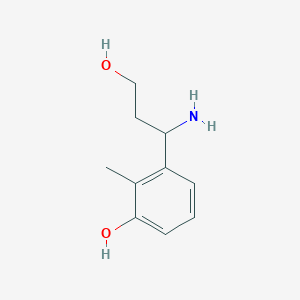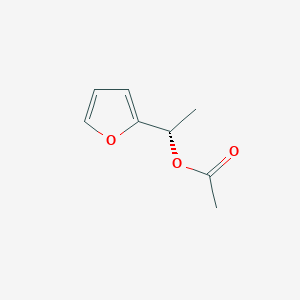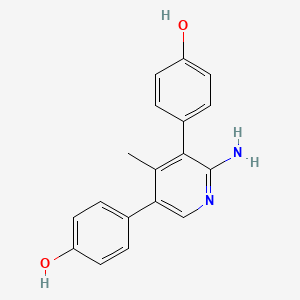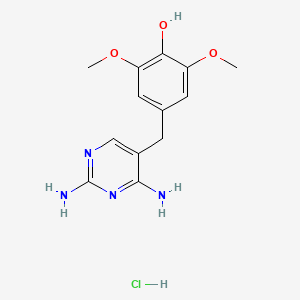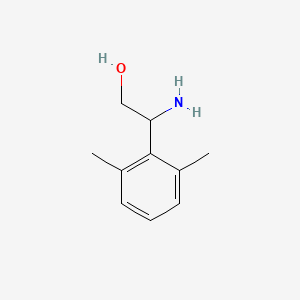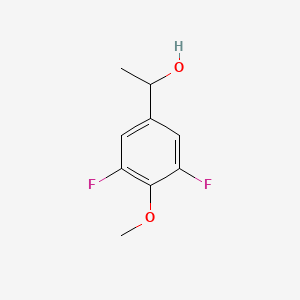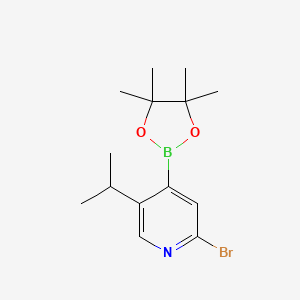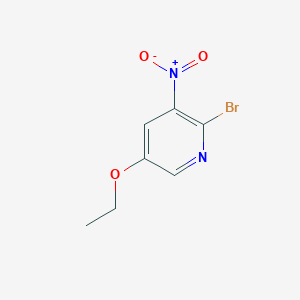
2-Bromo-5-ethoxy-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-ethoxy-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fifth position, and a nitro group at the third position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-3-nitropyridine typically involves the nitration of 2-bromo-5-ethoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .
化学反応の分析
Types of Reactions: 2-Bromo-5-ethoxy-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Suzuki-Miyaura Coupling: The compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-5-ethoxy-3-aminopyridine.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents
科学的研究の応用
2-Bromo-5-ethoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules and pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials
作用機序
The mechanism of action of 2-Bromo-5-ethoxy-3-nitropyridine is primarily determined by its functional groups The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the pyridine ringThe ethoxy group can influence the compound’s solubility and reactivity in different solvents .
類似化合物との比較
2-Bromo-3-nitropyridine: Lacks the ethoxy group, leading to different reactivity and applications.
2-Ethoxy-5-nitropyridine: Lacks the bromine atom, affecting its ability to undergo certain substitution reactions.
2-Bromo-5-nitropyridine: Lacks the ethoxy group, resulting in different solubility and reactivity properties
Uniqueness: 2-Bromo-5-ethoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of the ethoxy group enhances its solubility and modifies its electronic properties, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
2-bromo-5-ethoxy-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c1-2-13-5-3-6(10(11)12)7(8)9-4-5/h3-4H,2H2,1H3 |
InChIキー |
RLRSHHWYKQXFFK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(N=C1)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


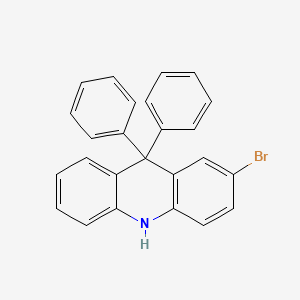

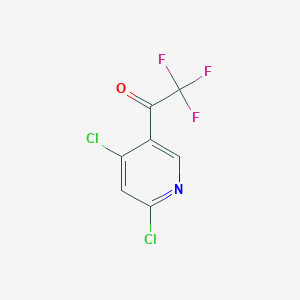
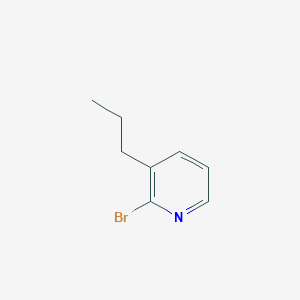
![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

